

c-Fms-IN-1 selectivity profile against other kinases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *c-Fms-IN-1*

Cat. No.: B2436168

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c-Fms-IN-1: A Profile of Kinase Selectivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the kinase selectivity profile of **c-Fms-IN-1**, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms. Due to the limited publicly available comprehensive kinome scan data for **c-Fms-IN-1**, this document leverages available data for **c-Fms-IN-1** and supplements it with the selectivity profile of JNJ-28312141, a structurally distinct but functionally similar potent c-Fms inhibitor, to provide a representative understanding of the selectivity for this class of molecules.

Introduction to c-Fms-IN-1 and its Therapeutic Rationale

c-Fms-IN-1 is a small molecule inhibitor of the c-Fms kinase, a member of the type III receptor tyrosine kinase family which also includes KIT, FLT3, and PDGF-R.[1] The c-Fms receptor and its ligand, CSF-1, are crucial for the proliferation, differentiation, and survival of monocytes and macrophages.[2] Dysregulation of the CSF-1/c-Fms signaling pathway is implicated in various diseases, including inflammatory disorders, autoimmune diseases, and certain types of cancer where tumor-associated macrophages (TAMs) play a key role in promoting tumor growth and metastasis.[3][4] By inhibiting c-Fms kinase activity, **c-Fms-IN-1** and similar molecules offer a promising therapeutic strategy to modulate the immune microenvironment and inhibit disease progression.

c-Fms-IN-1 is a potent inhibitor of FMS kinase with a reported IC₅₀ of 0.8 nM.[3][5]

Understanding the selectivity of such an inhibitor is paramount in drug development to anticipate potential off-target effects and to ensure the desired therapeutic window.

Kinase Selectivity Profile

While a comprehensive kinome-wide selectivity panel for **c-Fms-IN-1** is not readily available in the public domain, the selectivity of potent c-Fms inhibitors has been characterized for other molecules. The data for JNJ-28312141, another potent c-Fms inhibitor, is presented here as a representative example of the selectivity that can be expected from this class of compounds. JNJ-28312141 was profiled against a panel of 115 kinases.[6]

Quantitative Selectivity Data (Representative Example: JNJ-28312141)

Kinase Target	IC ₅₀ (μM)	Comments
c-Fms (CSF-1R)	0.00069	Primary Target
KIT	0.005	Potent off-target activity
AXL	0.012	Significant off-target activity
TRKA	0.015	Significant off-target activity
FLT3	0.030	Off-target activity
LCK	0.088	Off-target activity
98 other kinases	>1	Not significantly inhibited at 1 μM

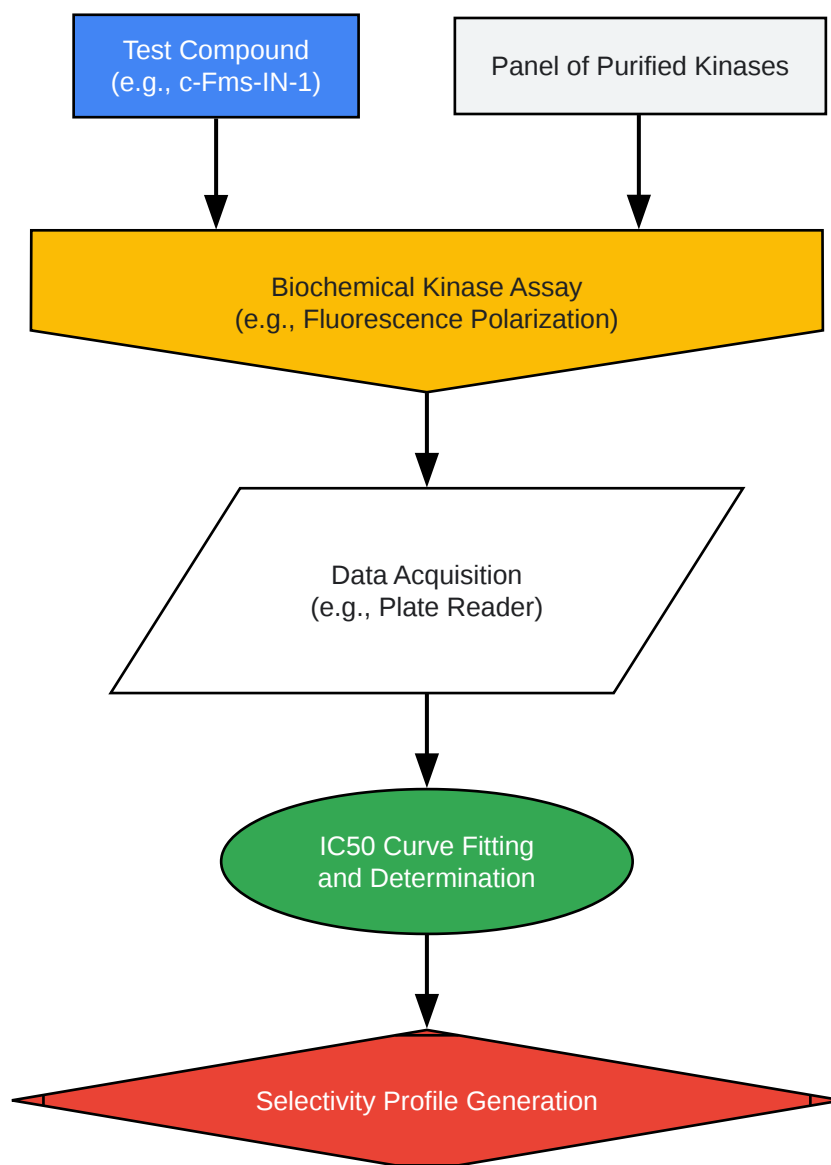
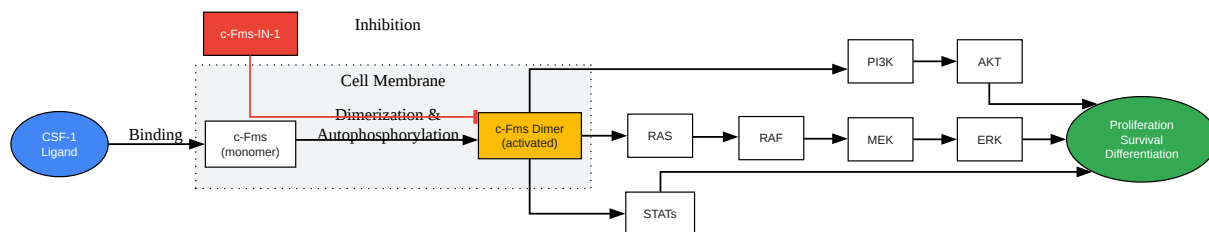
Data sourced from a study on JNJ-28312141, a potent CSF-1R inhibitor.[6] This data is presented as a representative example for a selective c-Fms inhibitor and is not specific to **c-Fms-IN-1**.

The table above demonstrates that while JNJ-28312141 is highly potent against c-Fms, it also exhibits activity against other kinases, particularly members of the same receptor tyrosine kinase family (KIT, FLT3) and other related kinases. This highlights the importance of comprehensive profiling to understand the full spectrum of a kinase inhibitor's activity.

Signaling Pathway and Experimental Workflow

c-Fms Signaling Pathway

The binding of CSF-1 to the c-Fms receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling events that regulate cell survival, proliferation, and differentiation.



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References

- 1. c-FMS inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colony-stimulating factor-1 receptor (c-fms) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent advances in colony stimulating factor-1 receptor/c-FMS as an emerging target for various therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [c-Fms-IN-1 selectivity profile against other kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2436168#c-fms-in-1-selectivity-profile-against-other-kinases]

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